molecular formula C17H11BrN2OS B2436608 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide CAS No. 2414373-02-5

6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B2436608
CAS No.: 2414373-02-5
M. Wt: 371.25
InChI Key: REBSMDZUSJUELV-UHFFFAOYSA-N
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Description

6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a bromine atom, an indole moiety, and a benzothiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of 1H-indole to introduce the bromine atom at the 6-position. This is followed by the formation of the benzothiophene ring through cyclization reactions. The final step involves the coupling of the indole and benzothiophene moieties with a carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-(phenylsulfonyl)-1H-indole: Shares the indole and bromine moieties but differs in the sulfonyl group.

    (6-bromo-1H-indol-4-yl)methanol: Similar indole structure with a hydroxyl group instead of the carboxamide.

    2-(6-bromo-1H-indol-4-yl)propan-2-ol: Contains a similar indole structure with a different side chain.

Uniqueness

6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide is unique due to its combination of the indole and benzothiophene moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2OS/c18-11-5-4-10-8-16(22-15(10)9-11)17(21)20-14-3-1-2-13-12(14)6-7-19-13/h1-9,19H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBSMDZUSJUELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)C3=CC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2414373-02-5
Record name 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide
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